

Introduction: The Critical Role of Methoxyfenozide and Its Reference Standard

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Compound of Interest

Compound Name: *Methoxyfenozide tert-Butylhydrazone*

CAS No.: 1798387-73-1

Cat. No.: B583307

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Methoxyfenozide, chemically known as N-tert-butyl-N'-(3-methoxy-o-toluoyl)-3,5-xylohydrazide, is a highly effective diacylhydrazine insecticide.[1][2] It operates through a unique mode of action, functioning as a potent agonist of the insect molting hormone, 20-hydroxyecdysone.[2][3][4] Upon ingestion by target lepidopteran larvae, methoxyfenozide binds to ecdysone receptors, inducing a premature and incomplete molt that is ultimately lethal.[5][6] This specific mechanism provides excellent efficacy against key caterpillar pests while demonstrating a favorable safety profile for many non-target organisms, making it a valuable tool in modern Integrated Pest Management (IPM) programs.[1][3]

The development, registration, and quality control of pesticide formulations, as well as the monitoring of residue levels in food and the environment, depend critically on the availability of high-purity, well-characterized analytical reference standards.[7][8] A reference standard serves as the benchmark against which production batches and analytical samples are measured, ensuring accuracy, consistency, and regulatory compliance.[8][9] According to regulatory bodies, reference standards must be of the highest achievable purity and thoroughly characterized to confirm their identity, strength, and quality.[7]

This application note provides a comprehensive, field-proven protocol for the synthesis, purification, and analytical qualification of a methoxyfenozide reference standard. The methodology is designed to be robust and self-validating, explaining the causality behind each

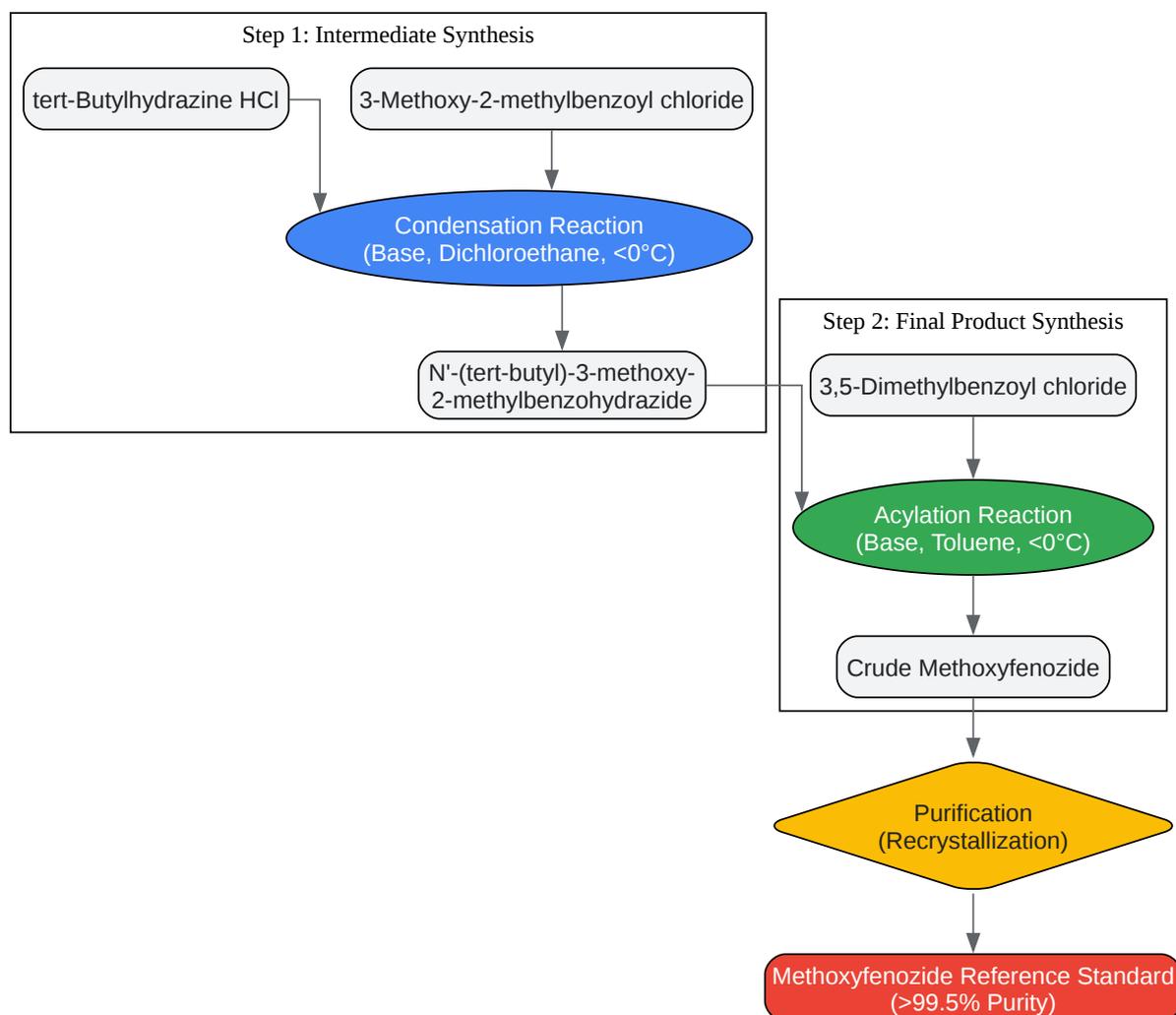
experimental step to ensure both scientific integrity and successful replication by researchers in agrochemical development and analytical science.

Synthetic Strategy and Chemical Principles

The synthesis of methoxyfenozide is achieved through a two-step acylation process starting from tert-butylhydrazine. The core principle involves the sequential introduction of two distinct benzoyl groups onto the hydrazine nitrogen atoms.

- **Formation of the Benzohydrazide Intermediate:** The first step is a condensation reaction between tert-butylhydrazine and 3-methoxy-2-methylbenzoyl chloride. This reaction selectively forms the mono-acylated intermediate, N'-(tert-butyl)-3-methoxy-2-methylbenzohydrazide. The reaction is conducted under basic conditions to neutralize the hydrogen chloride gas generated during the acylation. Controlling the temperature is crucial to prevent side reactions.
- **Final Acylation:** The second step involves the acylation of the intermediate hydrazide with 3,5-dimethylbenzoyl chloride. This reaction, often performed under Schotten-Baumann conditions, completes the diacylhydrazine structure of methoxyfenozide.^[10] Careful control of pH and temperature is essential to maximize yield and purity.^[11]

The overall synthetic workflow is depicted below.



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Caption: Overall workflow for the synthesis of Methoxyfenozide.

Detailed Experimental Protocol

Materials and Equipment

Reagent/Material	Grade	Supplier
tert-Butylhydrazine hydrochloride	≥98%	Standard chemical supplier
3-Methoxy-2-methylbenzoyl chloride	≥97%	Standard chemical supplier
3,5-Dimethylbenzoyl chloride	≥98%	Standard chemical supplier
Dichloroethane (DCE)	Anhydrous, ≥99.5%	Standard chemical supplier
Toluene	Anhydrous, ≥99.8%	Standard chemical supplier
Sodium Hydroxide (NaOH)	Reagent Grade	Standard chemical supplier
Methanol	HPLC Grade	Standard chemical supplier
Deionized Water	Type 1	In-house

Equipment: Jacketed glass reactor, mechanical stirrer, dropping funnels, thermometer, filtration apparatus (Büchner funnel), rotary evaporator, standard laboratory glassware.

Step 1: Synthesis of N'-(tert-butyl)-3-methoxy-2-methylbenzohydrazide (Intermediate)

This procedure is adapted from established industrial synthesis methodologies.[\[11\]](#)[\[12\]](#)

- **Reaction Setup:** Charge the jacketed reactor with tert-butylhydrazine hydrochloride (1.0 eq) and dichloroethane (approx. 5-7 volumes). Begin stirring to form a slurry.
- **Cooling:** Circulate chilled brine through the reactor jacket to cool the internal temperature to between -5°C and 0°C. Maintaining this low temperature is critical for controlling the exothermic reaction.
- **Basification:** Slowly add a 40% aqueous solution of sodium hydroxide (approx. 1.1 eq) dropwise, ensuring the temperature does not exceed 0°C. This deprotonates the

hydrochloride salt to yield the free tert-butylhydrazine base in situ. After addition, allow the mixture to stir for 15-20 minutes. The mixture will separate into two layers.

- **Phase Separation:** Stop stirring and allow the layers to separate. Remove the lower aqueous layer.
- **Acylation:** To the remaining organic layer containing the free base, add 3-methoxy-2-methylbenzoyl chloride (1.0 eq) dropwise via a dropping funnel. The rate of addition must be carefully controlled to maintain the reaction temperature below 0°C.
- **Reaction Monitoring:** After the addition is complete, allow the reaction to stir at 0°C for 7-9 hours.[11] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
- **Work-up:** Once the reaction is complete, add water to the reactor and stir. Allow the layers to separate and remove the aqueous layer. The organic layer, containing the intermediate, is then concentrated under reduced pressure to remove the dichloroethane. The resulting residue is dissolved in toluene for use in the next step.

Step 2: Synthesis of Methoxyfenozone

This step involves the final acylation to produce the target compound.[11][13]

- **Reaction Setup:** Transfer the toluene solution of the intermediate from Step 1 into the cooled reactor. Ensure the temperature is maintained below 0°C.
- **Simultaneous Addition:** Using two separate dropping funnels, begin the simultaneous dropwise addition of 3,5-dimethylbenzoyl chloride (1.0 eq, dissolved in a small amount of toluene) and a 40% aqueous sodium hydroxide solution (1.1 eq).
- **Rationale for Co-addition:** The simultaneous addition is a key process control step. The NaOH solution immediately neutralizes the HCl byproduct of the acylation, preventing potential side reactions and driving the reaction to completion. The dropping speeds should be controlled so that the additions finish at the same time and the pH is kept near neutral or slightly acidic.[11] The temperature must be strictly maintained below 5°C.[13]

- **Reaction Completion:** After the additions are complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.[13]
- **Isolation of Crude Product:** The solid methoxyfenozide product will precipitate out of the solution. Isolate the crude white solid by filtration. Wash the filter cake thoroughly with water to remove any inorganic salts, followed by a wash with a small amount of cold toluene or hexane to remove organic impurities.

Step 3: Purification by Recrystallization

To achieve the high purity required for a reference standard, recrystallization is the preferred method.[11]

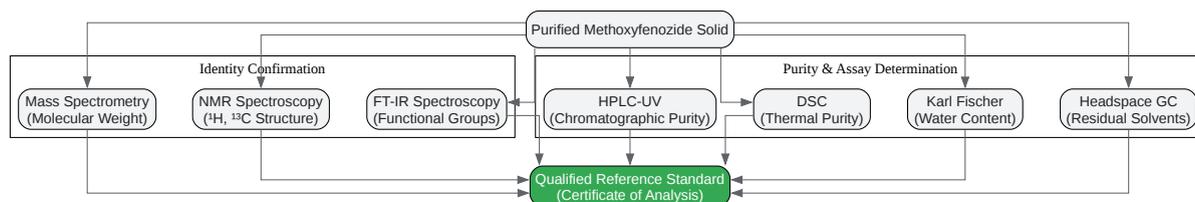
- **Solvent Selection:** A mixture of methanol and water is an effective solvent system for recrystallization.
- **Procedure:** Transfer the crude solid to a clean flask. Add a minimal amount of hot methanol to completely dissolve the solid.
- **Crystallization:** Slowly add deionized water to the hot methanol solution until a persistent cloudiness appears. Gently heat the solution until it becomes clear again.
- **Cooling:** Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- **Final Isolation:** Collect the purified white crystalline solid by filtration. Wash the crystals with a small amount of a cold methanol/water mixture.
- **Drying:** Dry the final product in a vacuum oven at 60-70°C until a constant weight is achieved. The expected melting point of the pure product is 206-208°C.[4]

Qualification of the Methoxyfenozide Reference Standard

The synthesized material must be rigorously analyzed to confirm its identity and establish its purity before it can be designated as a reference standard.[14][15]

Parameter	Method	Purpose	Expected Result
Identity	Mass Spectrometry (MS)	Confirms molecular weight	[M+H] ⁺ ion corresponding to C ₂₂ H ₂₈ N ₂ O ₃ (MW: 368.47)
¹ H & ¹³ C NMR	Confirms chemical structure	Spectra consistent with the structure of methoxyfenozide	
FT-IR Spectroscopy	Confirms functional groups	Characteristic peaks for C=O (amide), C-O, and aromatic C-H bonds	
Purity	HPLC-UV (e.g., at 230 nm)	Quantifies purity and impurities	Purity ≥ 99.5%; impurities identified and quantified if >0.1%
Thermal Properties	DSC	Determines melting point and purity	Sharp endotherm at ~206-208°C
Volatiles/Water	Karl Fischer Titration	Quantifies water content	Typically <0.2%
Residual Solvents	Headspace GC-MS	Quantifies residual process solvents	Within ICH limits

The analytical workflow for qualification is a systematic process to build a comprehensive data package for the reference standard.



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Caption: Analytical workflow for the qualification of a reference standard.

Conclusion

This application note details a comprehensive and reliable protocol for the synthesis and qualification of a high-purity methoxyfenozide reference standard. By following a controlled, two-step acylation process followed by rigorous purification and multi-technique analytical characterization, laboratories can produce a reference material suitable for the most demanding applications in quality control, metabolic research, and environmental monitoring. The emphasis on understanding the chemical principles behind each step ensures that the process is not merely a recipe, but a robust scientific methodology that can be implemented with confidence.

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